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Executive Summary
The c-MYB proto-oncogene, a key transcription factor regulating cell proliferation and

differentiation, is frequently dysregulated in a variety of malignancies, including adenoid cystic

carcinoma (ACC) and acute myeloid leukemia (AML).[1][2] Its role as a driver of oncogenesis

has made it an attractive, albeit challenging, therapeutic target. REM-422 is an investigational,

orally bioavailable small molecule that represents a novel therapeutic approach to targeting

MYB. It functions as a first-in-class MYB mRNA degrader, effectively reducing MYB protein

levels by modulating RNA processing. This document provides a comprehensive technical

overview of the mechanism of action, preclinical efficacy, and preliminary clinical data for REM-

422.

Mechanism of Action: Poison Exon Inclusion and
Nonsense-Mediated Decay
REM-422 employs a unique mechanism to achieve potent and selective degradation of MYB

mRNA. It does not directly target the MYB protein, which has proven difficult to drug due to its

lack of defined binding pockets.[2] Instead, REM-422 modulates the splicing of MYB pre-

mRNA.
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The core mechanism involves REM-422 binding to the U1 small nuclear ribonucleoprotein

(snRNP) complex, a key component of the spliceosome.[1] This binding event facilitates the

inclusion of a rarely used "poison exon" into the mature MYB mRNA transcript.[1][2] This

poison exon contains a premature termination codon, which, when recognized by the cellular

machinery, triggers the nonsense-mediated decay (NMD) pathway.[1][2] The result is the

targeted degradation of the MYB mRNA, leading to a significant reduction in the levels of

functional MYB protein.[1][2]
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Mechanism of Action of REM-422.
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Preclinical Data
The anti-tumor activity of REM-422 has been demonstrated in various preclinical models of

both hematological malignancies and solid tumors.

In Vitro Activity
In vitro studies using the THP-1 acute myeloid leukemia (AML) cell line demonstrated a dose-

dependent reduction in both MYB mRNA and protein levels following a 24-hour treatment with

REM-422.[3] This confirms the compound's mechanism of action in a cellular context.

Furthermore, REM-422 exhibited preferential anti-proliferative activity in AML cell lines with

high MYB expression.[4]

Table 1: In Vitro Efficacy of REM-422 in THP-1 AML Cells

Concentration Exposure Time Endpoint Result

75 nM 24 hours
MYB mRNA & Protein

Levels

Reduction

Observed[3]

300 nM 24 hours
MYB mRNA & Protein

Levels

Reduction

Observed[3]

1200 nM 24 hours
MYB mRNA & Protein

Levels

Reduction

Observed[3]

In Vivo Efficacy in Solid Tumors
The in vivo efficacy of REM-422 was evaluated in a patient-derived xenograft (PDX) mouse

model of adenoid cystic carcinoma (ACC), a cancer characterized by MYB dysregulation. Oral

administration of REM-422 resulted in potent, dose-dependent anti-tumor activity, including

tumor regressions.[3]

Table 2: In Vivo Efficacy of REM-422 in an ACC Xenograft Model (ACCX11)
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Treatment Group Dose Dosing Schedule Tumor Volume

Vehicle - - ~800 mm³[3]

REM-422 3 mg/kg Not Specified <400 mm³[3]

REM-422 6 mg/kg Not Specified <400 mm³[3]

REM-422 10 mg/kg Not Specified <400 mm³[3]

In Vivo Efficacy in Hematological Malignancies
In a patient-derived xenograft model of AML, oral administration of REM-422 demonstrated

robust anti-leukemic activity. Treatment led to the eradication of human leukemia cells from

both the bone marrow and peripheral blood of engrafted mice.[4]

Table 3: In Vivo Efficacy of REM-422 in an AML PDX Model

Treatment Group Dose Dosing Schedule Outcome

REM-422 10 mg/kg Once Daily (24 days)
Eradication of human

leukemia cells[4]

Preliminary Clinical Data
REM-422 is currently being evaluated in Phase 1 clinical trials for the treatment of recurrent or

metastatic adenoid cystic carcinoma (R/M ACC) (NCT06118086) and relapsed/refractory AML

or higher-risk myelodysplastic syndrome (HR-MDS) (NCT06297941).[1][5]

Preliminary results from the Phase 1 study in R/M ACC have shown encouraging anti-tumor

activity. As of October 1, 2025, the overall response rate (ORR) per RECIST criteria was 43%

in the efficacy-evaluable population.[6] In a subset of biomarker-positive patients who were on

the study for over six months, 71% (10 out of 14) experienced tumor shrinkage of more than

20%, with six of these patients achieving a partial response.[6] REM-422 has been generally

well-tolerated.[6]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.bioworld.com/articles/714075-remixs-rem-422-induces-potent-antitumor-activity-in-preclinical-adenoid-cystic-carcinoma?v=preview
https://www.bioworld.com/articles/714075-remixs-rem-422-induces-potent-antitumor-activity-in-preclinical-adenoid-cystic-carcinoma?v=preview
https://www.bioworld.com/articles/714075-remixs-rem-422-induces-potent-antitumor-activity-in-preclinical-adenoid-cystic-carcinoma?v=preview
https://www.bioworld.com/articles/714075-remixs-rem-422-induces-potent-antitumor-activity-in-preclinical-adenoid-cystic-carcinoma?v=preview
https://ashpublications.org/blood/article/144/Supplement%201/826/530544/REM-422-a-Small-Molecule-MYB-mRNA-Degrader
https://ashpublications.org/blood/article/144/Supplement%201/826/530544/REM-422-a-Small-Molecule-MYB-mRNA-Degrader
https://www.remixtx.com/remix-therapeutics-to-present-phase-1-data-of-rem-422-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-conference-in-late-breaking-oral-present/
https://clinicaltrials.gov/study/NCT06297941
https://www.remixtx.com/remix-therapeutics-announces-positive-preliminary-data-from-phase-1-study-of-rem-422-in-patients-with-adenoid-cystic-carcinoma-at-the-2025-aacr-nci-eortc-international-conference-on-molecular/
https://www.remixtx.com/remix-therapeutics-announces-positive-preliminary-data-from-phase-1-study-of-rem-422-in-patients-with-adenoid-cystic-carcinoma-at-the-2025-aacr-nci-eortc-international-conference-on-molecular/
https://www.remixtx.com/remix-therapeutics-announces-positive-preliminary-data-from-phase-1-study-of-rem-422-in-patients-with-adenoid-cystic-carcinoma-at-the-2025-aacr-nci-eortc-international-conference-on-molecular/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed experimental protocols for the key assays are outlined below.

In Vitro MYB mRNA and Protein Degradation Assay

RNA Analysis Protein Analysis

1. Culture THP-1 AML cells

2. Treat with REM-422
(75, 300, 1200 nM) or DMSO

for 24 hours

3. Harvest cells

4a. Isolate total RNA 4b. Lyse cells and
quantify protein

5a. Perform qPCR for
MYB and housekeeping gene

5b. Perform Western blot for
MYB and loading control

Click to download full resolution via product page

Workflow for In Vitro Assays.

Cell Culture: THP-1 AML cells are cultured in appropriate media and conditions.

Treatment: Cells are treated with varying concentrations of REM-422 (e.g., 75, 300, 1200

nM) or a vehicle control (DMSO) for 24 hours.

RNA Analysis: Total RNA is isolated from the cells, and quantitative real-time PCR (qPCR) is

performed to measure the relative expression levels of MYB mRNA, normalized to a

housekeeping gene.
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Protein Analysis: Cell lysates are prepared, and protein concentrations are determined.

Western blotting is performed using antibodies specific for MYB and a loading control (e.g.,

actin) to assess protein levels.

In Vivo Xenograft Studies
1. Implant tumor cells/fragments

(e.g., ACCX11, AML PDX)
into immunocompromised mice

2. Allow tumors to establish

3. Randomize mice into
treatment groups

4. Administer REM-422 (oral gavage)
or vehicle daily

5. Monitor tumor volume
and body weight

6. At study endpoint,
collect tissues for analysis
(e.g., flow cytometry, IHC)

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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